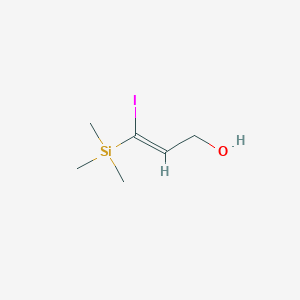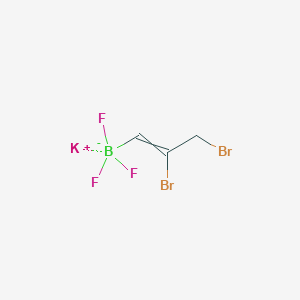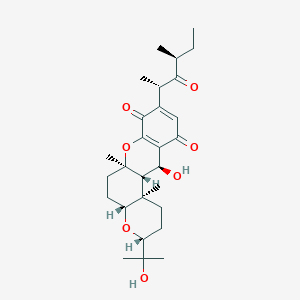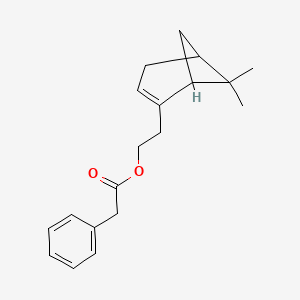
3-Iodo-3-(trimethylsilyl)-2-propen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-3-(trimethylsilyl)-2-propen-1-ol is an organosilicon compound that features both iodine and trimethylsilyl groups attached to a propen-1-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-3-(trimethylsilyl)-2-propen-1-ol can be achieved through several methods. One common approach involves the addition of iodine to 3-(trimethylsilyl)allylic phosphonium ylide, followed by reaction with carbonyl compounds to yield the desired product with high stereoselectivity . Another method involves the titanium tetraiodidesilyl-mediated pinacol coupling reaction of (Z)-3-iodo-3-trimethylsilylpropenal, which is used for the preparation of trans-4,5-bis[(Z)-2-iodo-2-(trimethylsilyl)vinyl]-2,2-dimethyl-1,3-dioxolane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry and iodination reactions can be applied to scale up the synthesis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-3-(trimethylsilyl)-2-propen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce azides or nitriles.
Applications De Recherche Scientifique
3-Iodo-3-(trimethylsilyl)-2-propen-1-ol has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor for radiolabeled compounds in imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-3-(trimethylsilyl)-2-propen-1-ol involves its reactivity towards various nucleophiles and electrophiles. The presence of the iodine atom and the trimethylsilyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-3-(trimethylsilyl)propenal: Similar in structure but with an aldehyde group instead of a hydroxyl group.
3-Iodo-3-(trimethylsilyl)allylic phosphonium ylide: Used as an intermediate in the synthesis of 3-Iodo-3-(trimethylsilyl)-2-propen-1-ol.
1-Iodo-1-(trimethylsilyl)-1,3-dienes: Compounds with similar reactivity and applications in organic synthesis.
Uniqueness
This compound is unique due to the combination of the iodine atom and the trimethylsilyl group, which imparts distinct reactivity and versatility in chemical transformations. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C6H13IOSi |
|---|---|
Poids moléculaire |
256.16 g/mol |
Nom IUPAC |
(Z)-3-iodo-3-trimethylsilylprop-2-en-1-ol |
InChI |
InChI=1S/C6H13IOSi/c1-9(2,3)6(7)4-5-8/h4,8H,5H2,1-3H3/b6-4+ |
Clé InChI |
GQJOQGBLWIODJQ-GQCTYLIASA-N |
SMILES isomérique |
C[Si](C)(C)/C(=C/CO)/I |
SMILES canonique |
C[Si](C)(C)C(=CCO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)



![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)



![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)


